molecular formula C19H26N2O5 B15043290 Pentyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Pentyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15043290
M. Wt: 362.4 g/mol
InChI Key: PDJIHXKPSXBKMA-UHFFFAOYSA-N
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Description

Pentyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines a pyrimidine ring with a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the pyrimidine ring. This intermediate is then esterified with pentanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pentyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pentyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    Pentyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a thioxo group instead of an oxo group.

    2,5-Dimethoxyamphetamine: Shares the dimethoxyphenyl group but has a different core structure.

Uniqueness

Pentyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a pyrimidine ring with a dimethoxyphenyl group, which imparts specific chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C19H26N2O5

Molecular Weight

362.4 g/mol

IUPAC Name

pentyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H26N2O5/c1-5-6-7-10-26-18(22)16-12(2)20-19(23)21-17(16)14-11-13(24-3)8-9-15(14)25-4/h8-9,11,17H,5-7,10H2,1-4H3,(H2,20,21,23)

InChI Key

PDJIHXKPSXBKMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)OC)OC)C

Origin of Product

United States

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